molecular formula C12H11NO3 B1518959 2-(3-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid CAS No. 1018617-03-2

2-(3-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid

Cat. No.: B1518959
CAS No.: 1018617-03-2
M. Wt: 217.22 g/mol
InChI Key: OWGRUWWCUJXABE-UHFFFAOYSA-N
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Description

2-(3-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid is a quinoline derivative with a molecular structure that includes a quinoline ring system substituted with a methyl group and an acetic acid moiety. Quinoline derivatives are known for their diverse biological and pharmaceutical activities, making them valuable in various fields of research and industry.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.

  • Modern Approaches: Advanced methods include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the acetic acid moiety onto the quinoline ring.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is often produced in batch reactors, where precise control over reaction conditions (temperature, pressure, and pH) is maintained to ensure high yield and purity.

  • Continuous Flow Synthesis: Some industries employ continuous flow reactors to enhance production efficiency and scalability.

Types of Reactions:

  • Oxidation: The quinoline ring can undergo oxidation reactions to form quinone derivatives.

  • Reduction: Reduction reactions can convert quinoline derivatives to their hydroquinoline counterparts.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Reagents like halogens (Cl₂, Br₂) and strong bases (NaOH, KOH) are employed.

Major Products Formed:

  • Quinone Derivatives: Resulting from oxidation reactions.

  • Hydroquinoline Derivatives: Resulting from reduction reactions.

  • Substituted Quinolines: Resulting from substitution reactions.

Scientific Research Applications

2-(3-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid has found applications in various scientific fields:

  • Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

  • Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, such as infections and cancer.

  • Industry: Utilized in the development of dyes, catalysts, and materials due to its unique chemical properties.

Comparison with Similar Compounds

  • Quinoline: The parent compound with a similar structure but lacking the acetic acid moiety.

  • 4-Hydroxyquinoline: A hydroxylated derivative with different biological activities.

  • 3-Acetylquinoline: Another acetylated quinoline derivative with distinct properties.

Uniqueness: 2-(3-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid is unique due to its specific substitution pattern, which influences its reactivity and biological activity compared to other quinoline derivatives.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and diverse reactivity make it a valuable compound for further research and development.

Properties

IUPAC Name

2-(3-methyl-2-oxo-1H-quinolin-6-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-7-4-9-5-8(6-11(14)15)2-3-10(9)13-12(7)16/h2-5H,6H2,1H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGRUWWCUJXABE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(=C2)CC(=O)O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid
Reactant of Route 2
2-(3-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid
Reactant of Route 3
2-(3-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid
Reactant of Route 4
2-(3-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid
Reactant of Route 5
2-(3-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid
Reactant of Route 6
2-(3-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid

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